molecular formula C18H15NO2 B11843126 Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- CAS No. 69025-33-8

Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-

Cat. No.: B11843126
CAS No.: 69025-33-8
M. Wt: 277.3 g/mol
InChI Key: BTWZPFYRWQFDCW-UHFFFAOYSA-N
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Description

N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide is an organic compound with the molecular formula C18H15NO2 This compound is known for its unique structure, which includes a naphthalene ring system substituted with a hydroxyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide typically involves a multi-component reaction. One common method includes the condensation of 2-naphthol, benzaldehyde, and benzamide in the presence of a catalyst such as 1-butyl-3-methylimidazolium bromide. The reaction mixture is heated with stirring at 373 K for 2 hours, followed by cooling and washing with water to obtain the desired product .

Industrial Production Methods

Industrial production methods for N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide involves its interaction with various molecular targets and pathways. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide is unique due to its specific combination of a hydroxyl-substituted naphthalene ring and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

69025-33-8

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)methyl]benzamide

InChI

InChI=1S/C18H15NO2/c20-17-11-10-13-6-4-5-9-15(13)16(17)12-19-18(21)14-7-2-1-3-8-14/h1-11,20H,12H2,(H,19,21)

InChI Key

BTWZPFYRWQFDCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=C(C=CC3=CC=CC=C32)O

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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